alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile is an impurity of Pyrimethamine, a dihydrofolate reductase inhibitor; generally used in combination with other antimicrobial agents. Antiprotozoal (Toxoplasma); antimalarial.

Brand Name: Vulcanchem
CAS No.: 55474-41-4
VCID: VC20928685
InChI: InChI=1S/C13H14ClNO2/c1-2-13(16-7-8-17-13)12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-8H2,1H3
SMILES: CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

CAS No.: 55474-41-4

Cat. No.: VC20928685

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile - 55474-41-4

Specification

Description α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile is an impurity of Pyrimethamine, a dihydrofolate reductase inhibitor; generally used in combination with other antimicrobial agents. Antiprotozoal (Toxoplasma); antimalarial.

CAS No. 55474-41-4
Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
Standard InChI InChI=1S/C13H14ClNO2/c1-2-13(16-7-8-17-13)12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-8H2,1H3
Standard InChI Key YZCAFLAEZJEYSA-UHFFFAOYSA-N
SMILES CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl
Canonical SMILES CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl

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